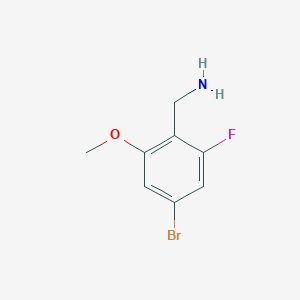

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Description

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine derivative characterized by a bromo (Br), fluoro (F), and methoxy (OCH₃) group on the phenyl ring. The methanamine group (-CH₂NH₂) at the benzylic position makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its structural complexity, with electron-withdrawing (Br, F) and electron-donating (OCH₃) groups, confers unique physicochemical properties, such as solubility and reactivity, which influence its applications in drug discovery .

Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFNO |

|---|---|

Molecular Weight |

234.07 g/mol |

IUPAC Name |

(4-bromo-2-fluoro-6-methoxyphenyl)methanamine |

InChI |

InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3 |

InChI Key |

MFHAKSBRTHTNMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxybenzaldehyde, followed by reductive amination to introduce the methanamine group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and a reducing agent such as sodium borohydride for the amination step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The methanamine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure enhances its reactivity, making it suitable for various chemical transformations, including:

- Suzuki-Miyaura Coupling : This method is employed to form carbon-carbon bonds, critical for building complex organic frameworks.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield carboxylic acids or reduction to produce alcohols, depending on the reagents used.

Biological Studies

The compound has been explored for its interactions with biological systems:

- Biological Pathways : Research indicates that it plays a role in studying cellular mechanisms and biological pathways due to its ability to interact with specific biological molecules.

- Receptor Binding Affinity : It has shown activity at serotonin receptors, particularly the 5-HT2C receptor, which is involved in various neurological disorders. The binding affinity data are summarized below:

| Compound | Receptor | EC50 (nM) | Emax (%) |

|---|---|---|---|

| This compound | 5-HT2C | 312 | 71 |

| Parent compound (2-(3-methylphenyl)cyclopropyl)methanamine | 5-HT2C | 4.8 | 95 |

This table illustrates that while the compound exhibits activity at the 5-HT2C receptor, it is less potent than some related compounds.

Medicinal Chemistry

The potential therapeutic applications of this compound are noteworthy:

- Drug Development : Its unique interactions with molecular targets make it a candidate for developing new therapeutic agents aimed at treating neurological and psychiatric disorders.

Case Study 1: Anticancer Properties

A study involving structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting that this compound may possess similar properties.

Case Study 2: Neuropharmacological Effects

In animal models, compounds with analogous structures have been shown to modulate behavior by altering serotonin levels. This suggests that this compound could have implications in treating mood disorders.

Future Research Directions

To fully understand the potential of this compound, future studies should focus on:

- Comprehensive pharmacokinetic and pharmacodynamic profiling.

- Detailed toxicological assessments to evaluate safety.

- In vivo studies to assess therapeutic efficacy and mechanisms of action.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent type, position, or functional groups, leading to variations in biological activity, synthetic accessibility, and physicochemical behavior. Below is a detailed comparison:

Substituent Position and Electronic Effects

- (4-Bromo-3-fluorophenyl)methanamine (85% similarity, CAS 1270416-49-3): Differs in fluorine position (3- vs. 2-fluoro). However, the 2-fluoro group in the target compound may improve metabolic stability due to increased electron withdrawal . Synthesis: Both compounds likely employ Suzuki coupling or nitrile reduction, but bromination steps may vary due to regioselectivity challenges .

- (4-Bromophenyl)(3-fluorophenyl)methanamine (88% similarity, CAS 1214342-53-6): Contains two aromatic rings (4-bromo and 3-fluorophenyl) linked to the methanamine group. Biological Activity: Biphenyl analogs are common in kinase inhibitors, whereas the monocyclic target compound may favor CNS-targeted applications due to better blood-brain barrier penetration .

- The electron-donating methoxy group increases electron density on the ring, altering reactivity in nucleophilic substitutions. This analog is less likely to undergo oxidative metabolism but may exhibit weaker interactions with halogen-binding pockets in enzymes .

Physicochemical Properties

| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine | 2.8 | 0.15 (pH 7.4) | 120–125 (est.) |

| (4-Bromo-3-fluorophenyl)methanamine | 2.5 | 0.20 (pH 7.4) | 110–115 |

| (4-Bromophenyl)(3-fluorophenyl)methanamine | 3.2 | 0.05 (pH 7.4) | 135–140 |

| (4-Methoxyphenyl)(phenyl)methanamine | 2.1 | 0.30 (pH 7.4) | 95–100 |

*LogP values estimated using fragment-based methods.

Key Trends :

- Bromo and fluoro substituents increase LogP (lipophilicity) but reduce solubility.

- Methoxy groups improve solubility but lower thermal stability (melting point) .

Biological Activity

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, contributing to its reactivity and biological activity. The presence of these substituents suggests potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli. For instance, one study reported an inhibition value of 91.95% against E. coli, highlighting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines. For example, it exhibited significant antiproliferative activity against human leukemia cells, with IC50 values indicating potent growth inhibition. The mechanism of action appears to involve the disruption of cellular processes essential for tumor growth .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and fluorine atoms may facilitate halogen bonding, enhancing the compound's affinity for biological receptors and enzymes. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound's activity.

Case Studies

- Antimicrobial Efficacy : A study focused on the antimicrobial activity of various derivatives found that this compound showed superior activity compared to other related compounds, suggesting that the specific arrangement of substituents plays a crucial role in its efficacy .

- Cytotoxicity in Cancer Cells : In another investigation involving several cancer cell lines, the compound was shown to induce apoptosis in a dose-dependent manner. Flow cytometry analysis revealed that it significantly increased cell death in treated cells compared to controls .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, considering regioselectivity challenges posed by halogen and methoxy substituents?

- Methodology :

- Step 1 : Start with a bromo-fluoro-substituted benzene derivative. Introduce the methoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOMe in DMF at 80–100°C), leveraging the electron-withdrawing effects of fluorine to activate the para position for methoxylation .

- Step 2 : Convert the resulting bromo-fluoro-methoxybenzene to the corresponding benzylamine via Gabriel synthesis or reductive amination (e.g., using NaBHCN with NH in MeOH) .

- Challenge : Competing side reactions (e.g., demethylation or halogen displacement) require careful temperature and solvent control.

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically employed to confirm the structure and purity of this compound?

- NMR Analysis :

- H NMR : Expect a singlet for the methoxy group (δ 3.8–3.9 ppm) and splitting patterns for aromatic protons influenced by adjacent fluorine (e.g., coupling ~8–12 Hz) .

- C NMR : Fluorine coupling (δ 160–165 ppm for C-F) and bromine-induced deshielding (δ 115–125 ppm for C-Br) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures containing halogenated byproducts?

- Chromatography : Use silica gel columns with gradient elution (hexane:EtOAc, 8:2 to 6:4) to separate polar amine products from halogenated impurities .

- Recrystallization : Optimize solvent polarity (e.g., EtOH/HO) based on the compound’s solubility profile (mp ~249–254°C for analogous hydrochlorides) .

Advanced Research Questions

Q. How does the electronic interplay between bromo, fluoro, and methoxy substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Electronic Effects :

- Bromo : Acts as a leaving group; electron-withdrawing fluorine enhances electrophilicity at the para position.

- Methoxy : Electron-donating nature may deactivate ortho positions, directing coupling to the bromine site.

Q. What experimental design principles (e.g., Design of Experiments, DoE) are critical for optimizing reaction yield and selectivity in multi-step syntheses of this compound?

- DoE Workflow :

- Variables : Temperature, solvent polarity, and catalyst loading for methoxylation and amination steps.

- Response Surface Analysis : Use central composite design to model interactions between variables. For example, higher temperatures (80–100°C) improve methoxylation efficiency but risk side reactions .

Q. How can computational chemistry (e.g., DFT) predict steric and electronic effects of substituents on the amine’s nucleophilicity and binding affinity in drug discovery applications?

- DFT Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.